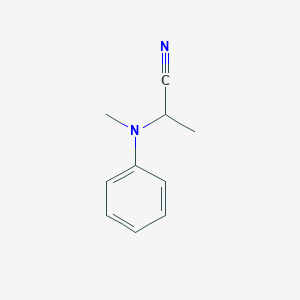

2-(N-Methylanilino)propiononitrile

Cat. No. B8447175

M. Wt: 160.22 g/mol

InChI Key: HAMNZIGCXKLDPH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06486340B2

Procedure details

N-ethyl-N-methylaniline (1 mmol), RuCl3-nH2O (0.05 mmol) and sodium cyanide (1.2 mmol) were charged into a 25-ml side-arm flask, the interior of the reacting container was replaced by oxygen, and an oxygen balloon was attached to supply oxygen at 1 atm. Then, 1.7 ml of a mixed solvent of methanol-acetic acid (volume ratio 3/1) was added thereto at room temperature. Reaction was effected by stirring the mixed liquid at 60° C. for 24 hours. After the reaction mixture liquid was made alkaline with the addition of saturated sodium bicarbonate aqueous solution, the mixture was extracted with 10 ml ethyl acetate once and with 5 ml ethyl acetate twice. The extracted liquid thus obtained was washed with saturated saline solution, and dried over sodium sulfate, thereby obtaining an ethyl acetate solution of N-phenyl-N-ethylaminoacetonitrile and 2-(N-methyl-N-phenylamino)propionitrile. This solution was analyzed by a gas chromatography internal standard method, which revealed the conversion rate of N-ethyl-N-methylaniline being 70% with a yield of N-phenyl-N-ethylaminoacetonitrile being 57% (vs. N-ethyl-N-methylaniline) and that of 2-(N-methyl-N-phenylamino)propionitrile being 7% (vs. N-ethyl-N-methylaniline).

[Compound]

Name

RuCl3-nH2O

Quantity

0.05 mmol

Type

reactant

Reaction Step One

[Compound]

Name

mixed solvent

Quantity

1.7 mL

Type

reactant

Reaction Step Five

Name

methanol acetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3](C)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)C.[C-:11]#[N:12].[Na+].O=O.C(=O)(O)[O-].[Na+].CO.[C:23](O)(=O)[CH3:24]>>[CH3:1][N:3]([CH:23]([CH3:24])[C:11]#[N:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C1=CC=CC=C1)C

|

[Compound]

|

Name

|

RuCl3-nH2O

|

|

Quantity

|

0.05 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

[Compound]

|

Name

|

mixed solvent

|

|

Quantity

|

1.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

methanol acetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO.C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring the mixed liquid at 60° C. for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with 10 ml ethyl acetate once

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The extracted liquid thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with saturated saline solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C1=CC=CC=C1)C(C#N)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |